molecular formula C17H18ClNO6 B3936363 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene

2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene

Cat. No.: B3936363
M. Wt: 367.8 g/mol
InChI Key: YLVYQULKGQRYAY-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene is an organic compound with a complex structure that includes chloro, methoxy, phenoxy, ethoxy, and nitro functional groups

Preparation Methods

The synthesis of 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-(2-(4-methoxyphenoxy)ethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene include:

    2-Chloro-4-fluoro-1-[2-(4-methoxyphenoxy)ethoxy]benzene: This compound has a similar structure but with a fluorine atom instead of a nitro group.

    2-Chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-(2-methyl-2-propanyl)benzene: This compound has a similar structure but with a different substituent on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6/c1-22-14-3-5-15(6-4-14)24-10-8-23-9-11-25-17-7-2-13(19(20)21)12-16(17)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYQULKGQRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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